Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-

Physicochemical profiling Chromatographic method development Solubility prediction

Imidazo[4,5,1-jk]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- (CAS 1019769-46-0) is a heterocyclic compound belonging to the imidazo-fused benzazepine-dione class. It is characterized by a rigid tricyclic scaffold bearing a primary amino group at the 6-position and two carbonyl groups at the 2- and 7-positions.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1019769-46-0
Cat. No. B1444807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
CAS1019769-46-0
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC=C3NC2=O)C(=O)C1N
InChIInChI=1S/C11H11N3O2/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16/h1-3,7H,4-5,12H2,(H,13,16)
InChIKeyPDJQUKXBCPSQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS 1019769-46-0): Core Structural & Procurement Profile


Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- (CAS 1019769-46-0) is a heterocyclic compound belonging to the imidazo-fused benzazepine-dione class. It is characterized by a rigid tricyclic scaffold bearing a primary amino group at the 6-position and two carbonyl groups at the 2- and 7-positions [1]. This compound is formally categorized as Zilpaterol Impurity 2 and serves as a key intermediate in the synthesis of the deuterated β-adrenergic agonist Zilpaterol-d7, a stable-isotope labeled internal standard used in LC-MS/MS residue analysis [2].

Why the 6-Amino Substituent on Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione Prevents Generic Substitution


In-class imidazo-benzazepine-diones such as the 5,6-dihydro parent (CAS 92260-81-6) lack the primary amino group at the 6-position. This single structural difference alters the hydrogen-bond donor/acceptor profile, computed lipophilicity, and molecular weight in ways that directly impact chromatographic retention, solubility, and reactivity during downstream derivatization [1][2]. Because the 6-amino group is the functional handle required for reductive amination or alkylation steps en route to Zilpaterol-d7—a deuterated internal standard essential for regulatory-compliant residue quantification—simply substituting the non-amino analog would break the synthetic route and invalidate the analytical method [3]. The sections below provide the quantitative basis for this structural and functional differentiation.

Quantitative Differentiation Evidence for 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS 1019769-46-0) vs. Closest Analogs


Hydrogen-Bond Donor & Acceptor Count vs. 5,6-Dihydro Parent (CAS 92260-81-6)

The 6-amino substituent on the target compound increases the hydrogen-bond donor (HBD) count from 1 to 2 and the hydrogen-bond acceptor (HBA) count from 2 to 3, relative to the 5,6-dihydro parent lacking the amine [1][2]. This directly impacts reversed-phase HPLC retention and solid-phase extraction recovery, making the target compound more polar and earlier-eluting under standard C18 conditions [1][2].

Physicochemical profiling Chromatographic method development Solubility prediction

Lipophilicity (XLogP3-AA) Comparison vs. 5,6-Dihydro Parent (CAS 92260-81-6)

The target compound exhibits a computed XLogP3-AA of -0.2, whereas the non-amino parent records a value of +0.6 [1][2]. This 0.8 log-unit decrease in lipophilicity reflects the polar character imparted by the primary amine, which alters both logD-dependent partitioning and passive membrane permeability predictions [1][2].

Lipophilicity Membrane permeability Drug-likeness

Synthetic Utility: Exclusive Intermediate for Zilpaterol-d7 Internal Standard

CAS 1019769-46-0 is explicitly documented as an intermediate in the synthesis of Zilpaterol-d7 (Z430002), a hepta-deuterated analog of the β-adrenergic agonist Zilpaterol [1]. Zilpaterol-d7 serves as the stable-isotope labeled internal standard (SIL-IS) in regulatory LC-MS/MS methods for quantifying Zilpaterol residues in cattle tissues, where deuterated analogs are mandatory to correct for matrix effects and ionization variability . The 6-amino group is the functional handle for introducing the isopropylamino side chain; the non-amino parent (CAS 92260-81-6) cannot participate in this reductive amination step, making the target compound irreplaceable in this synthetic route [1].

Stable-isotope labeling LC-MS/MS internal standard Residue analysis

Role as a Pharmacopeial Impurity Reference Standard for Zilpaterol HCl API

CAS 1019769-46-0 is catalogued as Zilpaterol Impurity 2 and supplied as a characterized reference standard for pharmaceutical QC applications [1]. Typical API specifications for commercial Zilpaterol HCl require individual unspecified impurities to be ≤0.5% and total impurities ≤1.5%, with tighter limits applied to known, toxicologically relevant impurities . Because the compound is a process-specific intermediate carrying the 6-amino group, it represents a unique impurity marker that is not generated by alternative synthetic routes using the non-amino parent, making it indispensable for method validation and batch-release testing when the Fréchet-type synthetic pathway is employed .

Pharmaceutical impurity profiling Quality control ANDA/DMF submission

Procurement-Driven Application Scenarios for 6-Amino-5,6-dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione (CAS 1019769-46-0)


Synthesis of Zilpaterol-d7 Stable-Isotope Labeled Internal Standard for LC-MS/MS Residue Analysis

Laboratories developing or validating LC-MS/MS methods for Zilpaterol residue quantification in bovine tissues require a deuterated internal standard (Zilpaterol-d7) to compensate for matrix effects. CAS 1019769-46-0 is the penultimate intermediate that, upon reductive amination with deuterated isopropylamine or alkylation with deuterated 2-bromopropane, yields Zilpaterol-d7. The 6-amino group is the essential functional handle for this transformation; the non-amino analog (CAS 92260-81-6) cannot be substituted because it lacks the nucleophilic amine required for side-chain installation [1].

Pharmaceutical Impurity Profiling and ANDA Submission for Generic Zilpaterol HCl

Generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) for Zilpaterol HCl must identify, synthesize, and characterize all process-related impurities above the identification threshold (typically 0.1%). CAS 1019769-46-0, catalogued as Zilpaterol Impurity 2, is a known intermediate-derived impurity specific to the Fréchet synthetic route. Procuring this compound as a characterized reference standard with a Certificate of Analysis enables accurate HPLC/LC-MS impurity tracking and satisfies ICH Q3A/Q3B regulatory expectations for impurity profiling .

Structure-Activity Relationship (SAR) Studies on Imidazo-Benzazepine Scaffolds

Medicinal chemistry groups exploring the imidazo[4,5,1-jk][1]benzazepine scaffold for kinase inhibition (e.g., PI3Kα) or other targets can use CAS 1019769-46-0 as a key divergent intermediate. The 6-amino group permits rapid parallel derivatization—via reductive amination, amide coupling, or sulfonamide formation—to generate focused libraries that probe the 6-position SAR. The altered hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 3) and reduced lipophilicity (XLogP3-AA = -0.2) relative to the parent scaffold (HBD = 1, HBA = 2, XLogP3-AA = 0.6) predict distinct ADME properties that may be advantageous for lead optimization [2][3].

Analytical Method Development and Validation for Zilpaterol-Related Substances

Contract research organizations (CROs) and QC laboratories tasked with developing stability-indicating HPLC methods for Zilpaterol HCl require authentic impurity standards to establish system suitability parameters (resolution, relative retention time, relative response factor). The 6-amino compound, by virtue of its increased polarity (Δ XLogP3-AA = -0.8 vs. parent), elutes earlier than the non-amino analog on reversed-phase columns, providing a distinct retention time marker that can be used to verify column performance and gradient reproducibility across batches [2][3].

Quote Request

Request a Quote for Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.